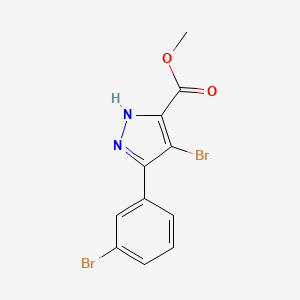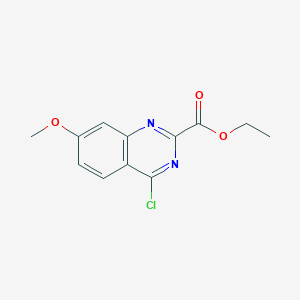![molecular formula C36H30NP B1453499 (1S,2S)-1,2-diphenyl-2-(13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)ethanamine CAS No. 1092064-02-2](/img/structure/B1453499.png)
(1S,2S)-1,2-diphenyl-2-(13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)ethanamine
描述
(1S,2S)-2-((4S)-3H-Dinaphtho[2,1-c:1’,2’-e]phosphepin-4(5H)-yl)-1,2-diphenylethanamine is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a phosphepin ring fused with naphthalene units and a diphenylethanamine moiety. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-((4S)-3H-Dinaphtho[2,1-c:1’,2’-e]phosphepin-4(5H)-yl)-1,2-diphenylethanamine typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene and phosphepin precursors, followed by their coupling under specific conditions. Common reagents used in these reactions include organophosphorus compounds, naphthalene derivatives, and amines. The reaction conditions often require controlled temperatures, inert atmospheres, and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize reaction efficiency and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction systems can be employed to produce large quantities of the compound while maintaining consistency in quality.
化学反应分析
Types of Reactions
(1S,2S)-2-((4S)-3H-Dinaphtho[2,1-c:1’,2’-e]phosphepin-4(5H)-yl)-1,2-diphenylethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and halogens (e.g., chlorine). Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound.
科学研究应用
(1S,2S)-2-((4S)-3H-Dinaphtho[2,1-c:1’,2’-e]phosphepin-4(5H)-yl)-1,2-diphenylethanamine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological processes and interactions at the molecular level.
Medicine: The compound has potential therapeutic applications, including drug development and delivery systems.
Industry: It is utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
作用机制
The mechanism of action of (1S,2S)-2-((4S)-3H-Dinaphtho[2,1-c:1’,2’-e]phosphepin-4(5H)-yl)-1,2-diphenylethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
4-Iodobenzoic acid: This compound shares some structural similarities with (1S,2S)-2-((4S)-3H-Dinaphtho[2,1-c:1’,2’-e]phosphepin-4(5H)-yl)-1,2-diphenylethanamine, particularly in the aromatic ring systems.
Other organophosphorus compounds: Compounds with similar phosphorus-containing rings can exhibit comparable chemical reactivity and applications.
Uniqueness
The uniqueness of (1S,2S)-2-((4S)-3H-Dinaphtho[2,1-c:1’,2’-e]phosphepin-4(5H)-yl)-1,2-diphenylethanamine lies in its specific combination of structural elements, which confer distinct chemical and physical properties. This makes it a valuable compound for specialized applications in various scientific fields.
属性
IUPAC Name |
(1S,2S)-1,2-diphenyl-2-(13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H30NP/c37-35(27-13-3-1-4-14-27)36(28-15-5-2-6-16-28)38-23-29-21-19-25-11-7-9-17-31(25)33(29)34-30(24-38)22-20-26-12-8-10-18-32(26)34/h1-22,35-36H,23-24,37H2/t35-,36-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHBAPPMVVCHAQC-ZPGRZCPFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3C=C2)C4=C(CP1C(C5=CC=CC=C5)C(C6=CC=CC=C6)N)C=CC7=CC=CC=C74 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=C(C3=CC=CC=C3C=C2)C4=C(CP1[C@@H](C5=CC=CC=C5)[C@H](C6=CC=CC=C6)N)C=CC7=CC=CC=C74 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H30NP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90673020 | |
| Record name | (1S,2S)-2-(3,5-Dihydro-4H-dinaphtho[2,1-c:1',2'-e]phosphepin-4-yl)-1,2-diphenylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90673020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
507.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092064-02-2 | |
| Record name | (1S,2S)-2-(3,5-Dihydro-4H-dinaphtho[2,1-c:1',2'-e]phosphepin-4-yl)-1,2-diphenylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90673020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


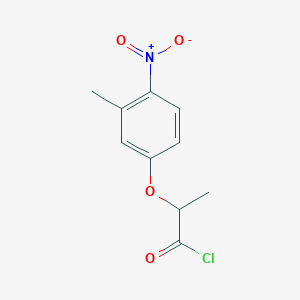
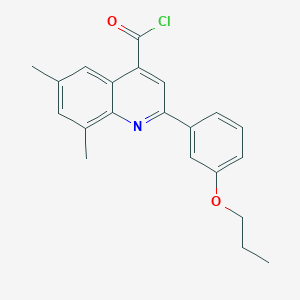
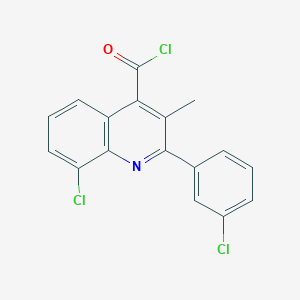
![4-[(2,6-Dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1453423.png)
![4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxybenzoyl chloride](/img/structure/B1453425.png)
![1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride](/img/structure/B1453427.png)

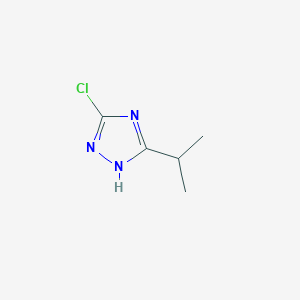
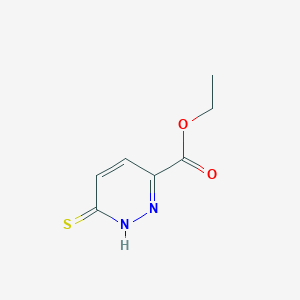
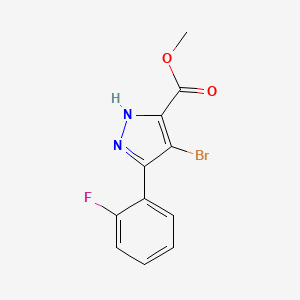
![[2,5-Dimethyl-1-(pyridin-2-ylmethyl)pyrrol-3-yl]methanamine](/img/structure/B1453433.png)
![6-Piperazin-1-yl-3-(2-thienylmethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1453435.png)
